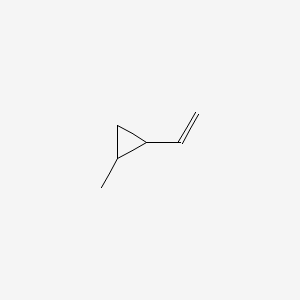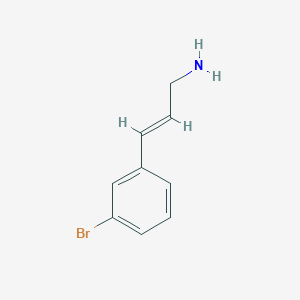
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one is an organic compound with the molecular formula C8H6BrFO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 4-bromo-3-fluorobenzene can then be subjected to Friedel-Crafts acylation with fluoroacetyl chloride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(4-methoxy-3-fluorophenyl)-2-fluoroethan-1-one.
Reduction: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanol.
Oxidation: 1-(4-Bromo-3-fluorophenyl)-2-fluoroethanoic acid.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity to proteins and enzymes. The ketone group can also undergo nucleophilic addition reactions, affecting its reactivity and biological activity.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A precursor in the synthesis of 1-(4-Bromo-3-fluorophenyl)-2-fluoroethan-1-one.
4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester: Another halogenated aromatic compound with different functional groups.
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: A structurally similar compound with a cyclopropane ring.
Uniqueness: this compound is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H5BrF2O |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 |
InChI Key |
ODKMTVLADXFPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CF)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)


![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)




![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
